molecular formula C₂₀H₂₃D₃O₃ B1146187 4-Keto 13-cis-Retinoic Acid CAS No. 1185241-31-9

4-Keto 13-cis-Retinoic Acid

Cat. No.: B1146187
CAS No.: 1185241-31-9
M. Wt: 317.44
InChI Key:
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Description

4-Keto 13-cis-Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A Retinoic acids play a crucial role in cellular differentiation and organ development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Keto 13-cis-Retinoic Acid typically involves the oxidation of 13-cis-Retinoic Acid. Common reagents used in this process include oxidizing agents like potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the retinoic acid to its 4-keto derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow oxidation and catalytic oxidation are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Keto 13-cis-Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Keto 13-cis-Retinoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular differentiation and development.

    Medicine: Investigated for its potential use in treating various cancers and skin conditions.

    Industry: Used in the production of cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Keto 13-cis-Retinoic Acid involves its interaction with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it modulates gene expression, leading to various biological effects. This compound is known to influence cell differentiation, proliferation, and apoptosis through these pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its ability to selectively modulate gene expression through specific nuclear receptors makes it a valuable compound in research and therapeutic applications .

Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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